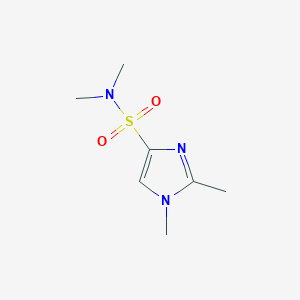![molecular formula C16H22FN3O4 B3043920 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected CAS No. 952285-81-3](/img/structure/B3043920.png)
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected
Overview
Description
Preparation Methods
The synthesis of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected involves several steps. The starting material, 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The BOC protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of more complex molecules and is used in the study of protein interactions and functions . Additionally, it is employed in medicinal chemistry for the development of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The specific interactions and pathways depend on the structure of the derivative and the nature of the target.
Comparison with Similar Compounds
Similar compounds include:
- 4-[(2-Fluoro-4-nitrophenyl)(methyl)amino]piperidine, N1-BOC protected
- 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine
These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications. The presence of the BOC protecting group in 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected makes it unique as it provides stability and allows for selective deprotection under specific conditions .
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-4-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-8-6-11(7-9-19)18-14-5-4-12(20(22)23)10-13(14)17/h4-5,10-11,18H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJBWJAUOWWQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142558 | |
| Record name | 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952285-81-3 | |
| Record name | 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952285-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)
